molecular formula C14H17N3O2 B6080540 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6080540
M. Wt: 259.30 g/mol
InChI Key: IIZPDKYVXPXOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTIC is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the activity of enzymes involved in DNA synthesis and repair, resulting in the inhibition of cancer cell growth. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of ergosterol, a component of fungal cell membranes, resulting in the inhibition of fungal growth.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis, which is programmed cell death. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In fungi, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the synthesis of ergosterol, resulting in the disruption of fungal cell membranes and the inhibition of fungal growth.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid also has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid also has limited stability in solution, which can affect its activity.

Future Directions

There are several future directions for the study of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery methods for 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in the treatment of cancer. In material science, further studies are needed to explore the potential applications of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid-based MOFs in various fields. In agriculture, further studies are needed to determine the effectiveness of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid in the control of plant pathogenic fungi.

Synthesis Methods

1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with isopropylamine and sodium ethoxide. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with chloroacetic acid and sodium azide. Both methods result in the formation of 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, which is a white crystalline powder.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its anticancer properties. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In material science, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In agriculture, 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antifungal properties. 1-(2,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZPDKYVXPXOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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